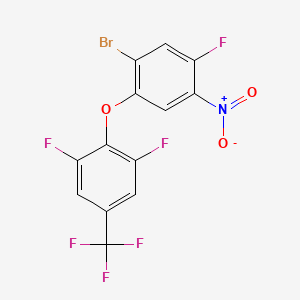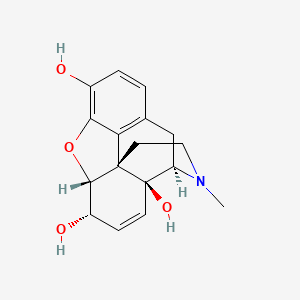
4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C11H10O4 It is characterized by the presence of a methoxy group and a propynyl group attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The propynyl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
- 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)phenol
- 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzaldehyde
Uniqueness
4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a propynyl group attached to the benzoic acid moiety.
Propriétés
Formule moléculaire |
C11H8O4 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
4-(3-methoxy-3-oxoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C11H8O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3,(H,13,14) |
Clé InChI |
BGVWIFBGKPDEME-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


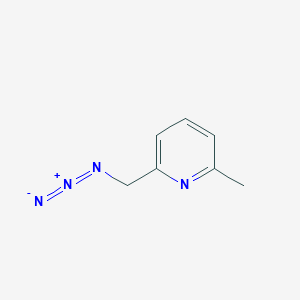
![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)


![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
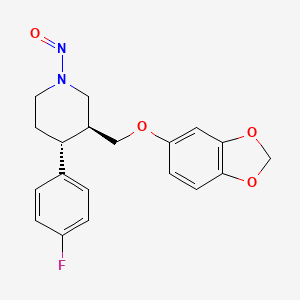
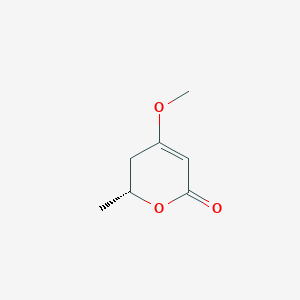
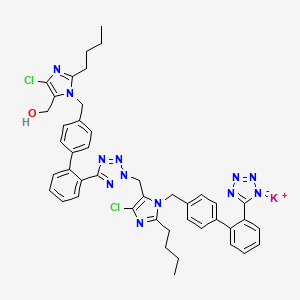


![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
